molecular formula C7H7F3N2O B2581478 6-Methoxy-4-(trifluoromethyl)pyridin-2-amine CAS No. 1598267-75-4

6-Methoxy-4-(trifluoromethyl)pyridin-2-amine

Cat. No.: B2581478
CAS No.: 1598267-75-4
M. Wt: 192.141
InChI Key: DQKXVLZIUVYLLZ-UHFFFAOYSA-N
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Description

6-Methoxy-4-(trifluoromethyl)pyridin-2-amine is an organic compound with the molecular formula C7H7F3N2O. It is characterized by the presence of a methoxy group (-OCH3) at the 6th position, a trifluoromethyl group (-CF3) at the 4th position, and an amine group (-NH2) at the 2nd position on a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-4-(trifluoromethyl)pyridin-2-amine typically involves the reaction of 2-fluoro-4-(trifluoromethyl)pyridine with methoxyamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as chromatography and crystallization may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-4-(trifluoromethyl)pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Methoxy-4-(trifluoromethyl)pyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methoxy-4-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds with biological macromolecules, influencing their function. The methoxy group may also contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-4-(trifluoromethyl)pyridin-2-amine is unique due to the presence of both methoxy and trifluoromethyl groups on the pyridine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

6-methoxy-4-(trifluoromethyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O/c1-13-6-3-4(7(8,9)10)2-5(11)12-6/h2-3H,1H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQKXVLZIUVYLLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=N1)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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